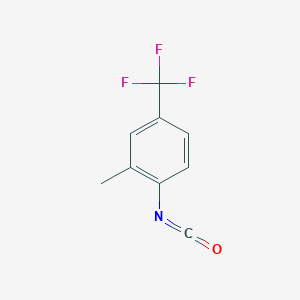Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-
CAS No.:
Cat. No.: VC18110282
Molecular Formula: C9H6F3NO
Molecular Weight: 201.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6F3NO |
|---|---|
| Molecular Weight | 201.14 g/mol |
| IUPAC Name | 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3 |
| Standard InChI Key | AJVYETTUPCFOKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(F)(F)F)N=C=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, is C₉H₆F₃NO, with a molecular weight of 225.15 g/mol. The trifluoromethyl group introduces strong electron-withdrawing effects, while the methyl group exerts a mild electron-donating influence. This electronic asymmetry impacts the compound’s reactivity in electrophilic substitution and nucleophilic addition reactions. The isocyanato group, a highly reactive functional group, enables the compound to participate in urea and carbamate formation .
Key Structural Features:
-
Isocyanato Group (-NCO): Governs reactivity toward amines, alcohols, and water, forming ureas, urethanes, and carbamic acids.
-
Trifluoromethyl Group (-CF₃): Enhances thermal stability and lipophilicity, making the compound resistant to metabolic degradation.
-
Methyl Group (-CH₃): Modulates steric hindrance and electronic effects at the ortho position.
Synthesis and Manufacturing
The synthesis of benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, likely follows pathways analogous to those of related aryl isocyanates. A common approach involves the phosgenation of corresponding amines or the Curtius rearrangement of acyl azides. For example, 4-(trifluoromethyl)benzyl isocyanate (CAS 102422-55-9) is synthesized via the reaction of 4-(trifluoromethyl)benzylamine with phosgene or its safer equivalents like triphosgene . Similarly, the target compound could be derived from 2-methyl-4-(trifluoromethyl)aniline through controlled phosgenation:
Physicochemical Properties
While direct data for benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, are unavailable, properties of structurally similar compounds provide reliable estimates:
The trifluoromethyl group contributes to low polarity and high thermal stability, while the methyl group slightly increases solubility in organic solvents like dichloromethane or tetrahydrofuran.
Reactivity and Applications
Reactivity Profile
-
With Amines: Forms substituted ureas, critical in drug discovery (e.g., antidiabetic agents):
-
With Alcohols: Produces urethanes used in coatings and adhesives:
-
Hydrolysis: Generates unstable carbamic acid, decomposing to amines and CO₂:
Industrial and Pharmaceutical Applications
-
Polyurethane Production: Serves as a crosslinker in high-performance elastomers.
-
Agrochemicals: Intermediate in herbicides and fungicides targeting resistant pathogens.
-
Pharmaceuticals: Key building block for kinase inhibitors and antiviral agents, as evidenced by Merck’s patent (WO2005/28445 A2) .
Regulatory and Environmental Considerations
-
HS Code: 2929109000 (Other isocyanates), subject to a 6.5% MFN tariff .
-
Environmental Impact: Limited ecotoxicological data available. Recommended disposal via licensed waste management facilities to prevent groundwater contamination .
Future Research Directions
-
Synthetic Optimization: Develop phosgene-free routes using carbamoyl chlorides or enzymatic catalysis.
-
Toxicological Studies: Evaluate chronic exposure risks and establish occupational exposure limits (OELs).
-
Applications in Material Science: Explore use in fluorinated polymers for aerospace or electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume